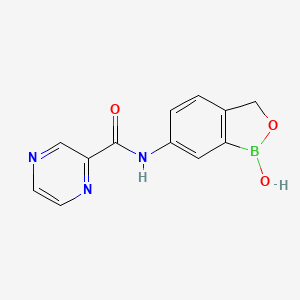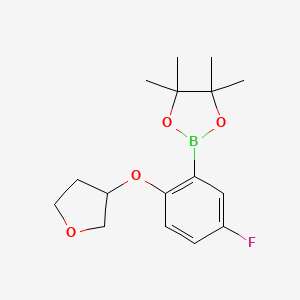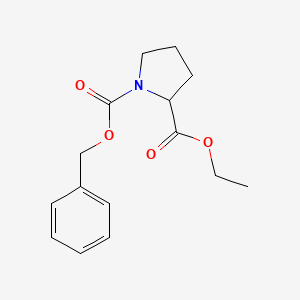
4-Morpholineethanamine,N,N-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineethanamine,N,N-bis(phenylmethyl)- is a chemical compound with the molecular formula C20H26N2O and a molecular weight of 310.43324 . It is known for its unique structure, which includes a morpholine ring and two phenylmethyl groups attached to the nitrogen atoms. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 4-Morpholineethanamine,N,N-bis(phenylmethyl)- typically involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the morpholine attacks the carbon atom of the benzyl chloride, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Morpholineethanamine,N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
4-Morpholineethanamine,N,N-bis(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Morpholineethanamine,N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
4-Morpholineethanamine,N,N-bis(phenylmethyl)- can be compared with other similar compounds, such as:
4-Morpholineethanamine: This compound lacks the phenylmethyl groups and has different chemical properties and applications.
N,N-Dibenzylamine: This compound has a similar structure but lacks the morpholine ring, leading to different reactivity and uses.
N-Benzylmorpholine: This compound has only one phenylmethyl group and a morpholine ring, making it less complex than 4-Morpholineethanamine,N,N-bis(phenylmethyl)-.
Properties
CAS No. |
5440-86-8 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H26N2O/c1-3-7-19(8-4-1)17-22(18-20-9-5-2-6-10-20)12-11-21-13-15-23-16-14-21/h1-10H,11-18H2 |
InChI Key |
FEEPJMLQGPOUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



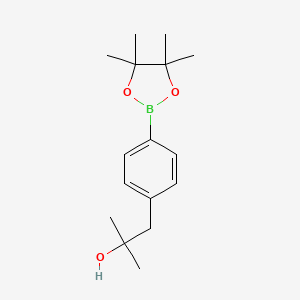
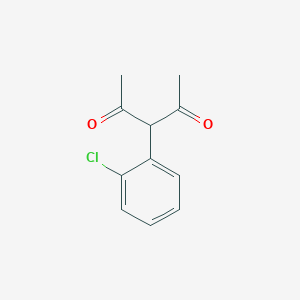
![N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide](/img/structure/B13997285.png)
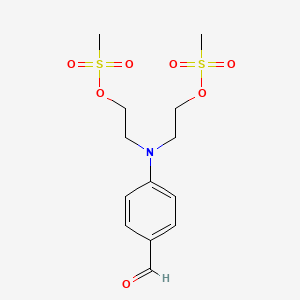

![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)
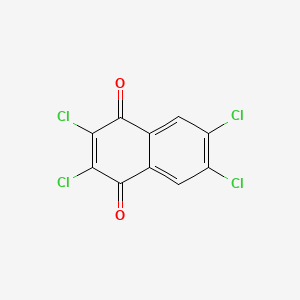
![17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13997332.png)
![8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13997335.png)
